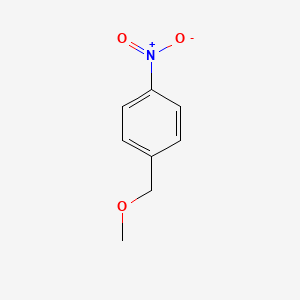

1-(Methoxymethyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZCGAQNYXPMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311486 | |

| Record name | p-methoxymethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-83-9 | |

| Record name | NSC243671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxymethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-NITROBENZYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxymethyl 4 Nitrobenzene

Direct Synthesis Approaches

Direct synthesis methods involve the construction of the target molecule from readily available starting materials in a minimal number of steps. Two notable direct approaches for the synthesis of 1-(methoxymethyl)-4-nitrobenzene are detailed below.

Synthesis from 4-nitrobenzyl alcohol and iodomethane (B122720)

A straightforward and common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrobenzyl alcohol to form an alkoxide, which then acts as a nucleophile to displace the iodide from iodomethane.

The reaction typically proceeds by treating 4-nitrobenzyl alcohol with a suitable base, such as sodium hydride, to generate the corresponding sodium alkoxide. This intermediate is then reacted with iodomethane to yield the desired ether, this compound. chemicalbook.com

Reaction Scheme:

| Reactant | Reagent | Product |

| 4-Nitrobenzyl alcohol | Iodomethane | This compound |

Synthesis using 2,4,6-tris(p-chlorophenyl)pyrylium perchlorate (B79767) in acetonitrile (B52724)

An alternative direct synthesis involves the use of a pyrylium (B1242799) salt as a catalyst. Specifically, 2,4,6-tris(p-chlorophenyl)pyrylium perchlorate in acetonitrile has been utilized for the synthesis of this compound. chemicalbook.com This method offers a distinct pathway for the formation of the ether linkage.

The reaction is typically carried out by heating the reactants for several hours to achieve a high yield of the final product. chemicalbook.com

| Catalyst | Solvent | Reaction Time | Yield |

| 2,4,6-tris(p-chlorophenyl)pyrylium perchlorate | Acetonitrile | 5 hours | 95% chemicalbook.com |

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of an intermediate compound that is subsequently converted to the final product. This approach can be advantageous when direct methods are not feasible or result in low yields.

Synthesis via 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene

A key precursor for the synthesis of related compounds is 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. nih.govgoogle.com This intermediate is synthesized through a two-step process.

The initial step involves the nucleophilic aromatic substitution of a chlorine atom from 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine (B48309). nih.govgoogle.com This reaction is facilitated by the presence of a phase transfer catalyst, such as tetraethylammonium (B1195904) bromide, and is carried out at an elevated temperature. nih.govgoogle.com

The reaction mixture, initially a red suspension, transforms into a red solution as the reaction progresses. nih.govgoogle.com The product, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, can be isolated by crystallization. nih.govgoogle.com

| Starting Material | Reagent | Catalyst | Temperature |

| 4-nitro-2-methoxymethyl-chlorobenzene | Benzylamine | Tetraethylammonium bromide | ~125°C nih.govgoogle.com |

The subsequent step involves the hydrogenation of the intermediate, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. nih.govgoogle.com This reaction typically targets the reduction of the nitro group to an amine. The process is carried out in the presence of a hydrogenation catalyst. nih.gov

It is important to note that under typical hydrogenation conditions, the nitro group is preferentially reduced. Therefore, this specific precursor route, as outlined, leads to the formation of 2-methoxymethyl-1,4-benzenediamine rather than this compound. nih.govgoogle.com

| Starting Material | Reaction Type | Product |

| 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene | Hydrogenation | 2-methoxymethyl-1,4-benzenediamine nih.govgoogle.com |

Hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.

Synthesis of 4-[1-(methoxymethyl)-propyl]nitrobenzene from 2-(4-nitrophenyl)butanol and methyl iodide

A derivative, 4-[1-(methoxymethyl)-propyl]nitrobenzene, can be synthesized from 2-(4-nitrophenyl)butanol. prepchem.com The synthesis involves the dropwise addition of a solution of 2-(4-nitrophenyl)butanol in dimethylformamide to a mixture of sodium hydride and methyl iodide in the same solvent. prepchem.com The mixture is stirred at room temperature for 20 hours. prepchem.com The workup procedure includes pouring the mixture into a buffered aqueous solution, followed by extraction with diethyl ether and purification by chromatography on silica (B1680970) gel. prepchem.com

Table 2: Reagents for Synthesis of 4-[1-(methoxymethyl)-propyl]nitrobenzene prepchem.com

| Role | Chemical |

| Starting Material | 2-(4-nitrophenyl)butanol |

| Reagent | Methyl iodide |

| Base | Sodium hydride |

| Solvent | Dimethylformamide |

Synthesis of 4-(1-Methoxymethyl-ethenyl)-nitrobenzene from 4-(1-chloromethyl-ethenyl)-nitrobenzene

The synthesis of 4-(1-Methoxymethyl-ethenyl)-nitrobenzene is achieved by reacting 4-(1-chloromethyl-ethenyl)-nitrobenzene with a sodium methoxide (B1231860) solution. prepchem.com The sodium methoxide is prepared by reacting sodium metal with absolute methanol (B129727). prepchem.com The chlorinated starting material is added to this solution, and the reaction mixture is heated under reflux for two hours. prepchem.com After evaporation, the residue is worked up with diethyl ether and purified by silica gel chromatography to yield the final product. prepchem.com

Table 3: Reagents for Synthesis of 4-(1-Methoxymethyl-ethenyl)-nitrobenzene prepchem.com

| Role | Chemical |

| Starting Material | 4-(1-chloromethyl-ethenyl)-nitrobenzene |

| Reagent | Sodium methoxide (from Na and CH₃OH) |

| Solvent | Methanol |

Comparative Analysis of Synthetic Pathways

Evaluation of reaction conditions and yields

The synthetic pathways to this compound and its derivatives vary significantly in their conditions, duration, and efficiency. A direct synthesis of this compound can be accomplished by reacting 1-(dimethoxymethyl)-4-nitrobenzene (B8689122) with triethylsilane in the presence of a 2,4,6-tris(p-chlorophenyl)pyrylium perchlorate catalyst, which proceeds with a high yield of 95% after 5 hours of heating in acetonitrile. chemicalbook.com

The synthesis of the propyl derivative (Section 2.2.2) requires a long reaction time of 20 hours, although it proceeds at room temperature. prepchem.com In contrast, the synthesis of the ethenyl derivative (Section 2.2.3) is much faster, requiring only 2 hours, but at the higher temperature of refluxing methanol. prepchem.com The hydrogenation reaction (Section 2.2.1.2) is also relatively fast, taking only 30 minutes, but requires specialized equipment to handle hydrogen gas at elevated pressure and temperature. google.comgoogle.com

Table 4: Comparison of Synthetic Pathway Conditions

| Product | Starting Material(s) | Key Reagents | Temperature | Time | Yield | Citation |

| This compound | 1-(Dimethoxymethyl)-4-nitrobenzene | Triethylsilane, Pyrylium catalyst | Heating | 5 hours | 95% | chemicalbook.com |

| 4-[1-(Methoxymethyl)-propyl]nitrobenzene | 2-(4-nitrophenyl)butanol | Sodium hydride, Methyl iodide | Room Temp. | 20 hours | N/A | prepchem.com |

| 4-(1-Methoxymethyl-ethenyl)-nitrobenzene | 4-(1-chloromethyl-ethenyl)-nitrobenzene | Sodium methoxide | Reflux | 2 hours | N/A | prepchem.com |

Considerations of Reagents and Catalysts

The selection of appropriate reagents and catalysts is paramount for the successful and efficient synthesis of this compound, primarily via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where an alkoxide ion nucleophilically attacks an alkyl halide. numberanalytics.comwikipedia.org

Reagents:

The primary reagents in the synthesis of this compound are a p-nitrobenzyl derivative and a methoxide source.

p-Nitrobenzyl Halides: The most common starting materials are p-nitrobenzyl chloride or p-nitrobenzyl bromide. The reactivity of the halide follows the order I > Br > Cl > F, which is attributed to the decreasing bond strength and increasing ability of the leaving group. numberanalytics.com

Methoxide Source: Sodium methoxide (CH₃ONa) is a frequently used methoxide source. It can be prepared in situ by reacting methanol with a strong base like sodium hydride (NaH) or sodium metal. masterorganicchemistry.com The alkoxide must be a potent nucleophile to effectively displace the halide.

Bases:

A strong base is essential to deprotonate the precursor alcohol (p-nitrobenzyl alcohol) to form the highly reactive alkoxide. Common bases include:

Sodium Hydride (NaH)

Potassium Hydride (KH) masterorganicchemistry.com

Sodium Hydroxide (B78521) (NaOH)

Potassium Hydroxide (KOH) numberanalytics.com

The choice of base is critical as it needs to be strong enough to ensure complete deprotonation of the alcohol. numberanalytics.com

Solvents:

The reaction is typically conducted in a polar aprotic solvent that can solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the alkoxide ion. numberanalytics.comnumberanalytics.com Suitable solvents include:

Dimethylformamide (DMF) numberanalytics.com

Dimethyl sulfoxide (B87167) (DMSO) numberanalytics.com

Acetonitrile wikipedia.orgchemeurope.com

Tetrahydrofuran (THF) masterorganicchemistry.com

Protic solvents are generally avoided as they can solvate the alkoxide ion, reducing its nucleophilicity and slowing down the reaction rate. chemeurope.com

Catalysts:

While not always necessary, catalysts can significantly improve the reaction rate and yield, especially in industrial settings.

Phase-Transfer Catalysts (PTC): In industrial synthesis, phase-transfer catalysis is commonly employed. wikipedia.orgchemeurope.com PTCs, such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) or phosphonium (B103445) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present. ijirset.comwikipedia.org This technique can lead to faster reactions, higher yields, and the use of less hazardous solvents like water. ijirset.com

Iodide Salts: In cases where the alkylating agent is unreactive (e.g., an alkyl chloride), the addition of a catalytic amount of an iodide salt can enhance the reaction rate. The iodide ion undergoes a halide exchange with the chloride to form a more reactive alkyl iodide in situ. byjus.com

| Reagent/Catalyst | Role in Synthesis | Common Examples |

| p-Nitrobenzyl Halide | Electrophile | p-Nitrobenzyl chloride, p-Nitrobenzyl bromide |

| Methoxide Source | Nucleophile | Sodium methoxide |

| Base | Deprotonation of alcohol | Sodium hydride (NaH), Potassium hydroxide (KOH) |

| Solvent | Reaction medium | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Catalyst | Rate enhancement | Benzyltriethylammonium chloride (PTC) |

Comparison with Related Methoxy-Nitrobenzene Syntheses

The synthesis of this compound via the Williamson ether synthesis can be compared with other methods used for preparing related methoxy-nitrobenzene compounds, particularly those involving nucleophilic aromatic substitution (SNAr).

The key distinction lies in the position of the ether linkage relative to the aromatic ring. In this compound, the methoxy (B1213986) group is attached to a benzylic carbon, not directly to the aromatic ring. This allows for an SN2 reaction on the benzylic carbon, which is a well-established and efficient process, especially with a primary halide. masterorganicchemistry.com

In contrast, the synthesis of isomers like 1-methoxy-4-nitrobenzene involves the direct attachment of the methoxy group to the aromatic ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org In this mechanism, a nucleophile (methoxide ion) attacks the aromatic ring, which is activated by the presence of a strong electron-withdrawing group, such as the nitro group. libretexts.org

Key Points of Comparison:

Reaction Mechanism: The synthesis of this compound proceeds via an SN2 mechanism at a benzylic carbon. The synthesis of aromatic ethers like 1-methoxy-4-nitrobenzene occurs through an SNAr mechanism directly on the aromatic ring.

Activating Group: In the Williamson synthesis of this compound, the nitro group primarily influences the reactivity of the starting material (e.g., making p-nitrobenzyl alcohol more acidic). In SNAr, the nitro group is crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org The electron-withdrawing nature of the nitro group is essential for the SNAr reaction to proceed. libretexts.orgnih.gov

Position of Attack: For this compound synthesis, the nucleophilic attack is on the methylene (B1212753) carbon. For 1-methoxy-4-nitrobenzene synthesis, the attack is on the carbon atom of the benzene (B151609) ring that bears the leaving group (e.g., a halogen).

Leaving Group: In the Williamson synthesis, the leaving group is a halide (or another good leaving group) attached to the benzylic carbon. In SNAr, the leaving group is a halide (or other suitable group) directly attached to the aromatic ring. The nature of the leaving group is also important in SNAr, with fluoride (B91410) often being a surprisingly good leaving group in activated systems.

| Feature | Synthesis of this compound (Williamson) | Synthesis of 1-Methoxy-4-nitrobenzene (SNAr) |

| Reaction Type | SN2 | Nucleophilic Aromatic Substitution (SNAr) |

| Site of Attack | Benzylic Carbon | Aromatic Ring Carbon |

| Role of Nitro Group | Increases acidity of precursor alcohol | Activates the aromatic ring for nucleophilic attack |

| Intermediate | Transition State | Meisenheimer Complex (resonance-stabilized carbanion) |

| Typical Substrate | p-Nitrobenzyl halide | p-Halonitrobenzene |

The synthesis of 1-ethoxy-4-nitrobenzene from 4-nitrophenol (B140041) and ethyl iodide is another example of a Williamson ether synthesis applied to a related nitroaromatic compound. researchgate.net This further highlights the versatility of the Williamson synthesis for preparing ethers where the oxygen is attached to an alkyl group, which is then connected to the nitroaromatic moiety.

Reactivity and Reaction Mechanisms of 1 Methoxymethyl 4 Nitrobenzene

Reactions Involving the Nitro Group

The nitro group (-NO2) is a powerful functional group that significantly governs the chemical properties of the molecule.

The reduction of the nitro group is a fundamental transformation for aromatic nitro compounds. numberanalytics.com This reaction converts the nitro group into other nitrogen-containing functionalities, most commonly an amino group (-NH2). The reduction of 1-(methoxymethyl)-4-nitrobenzene yields 4-(methoxymethyl)aniline. This transformation is crucial as it provides a pathway to synthesize various derivatives.

The reduction can be achieved through several methods:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. numberanalytics.com

Chemical Reduction: Various chemical reducing agents can be employed. Common reagents include metals in acidic media (e.g., tin or iron in hydrochloric acid) or metal hydrides like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), though conditions need to be carefully controlled. numberanalytics.com

Under milder conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage. numberanalytics.com The analogous compound, p-nitroanisole, is used as an intermediate in the industrial production of p-anisidine (B42471) (4-methoxyaniline), highlighting the importance of this reduction reaction. industrialchemicals.gov.au

The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the benzene (B151609) ring. numberanalytics.comfiveable.me This electron-withdrawing capability stems from two primary electronic effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. vaia.comlibretexts.org

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. vaia.comlibretexts.org This delocalization creates resonance structures where a positive charge develops on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.

These effects combine to make the aromatic ring in this compound significantly electron-deficient. This deactivation makes the ring less susceptible to attack by electrophiles in electrophilic aromatic substitution reactions. numberanalytics.comfiveable.me Conversely, the reduced electron density makes the ring more vulnerable to attack by nucleophiles, a key factor in nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present. numberanalytics.comlibretexts.org

Reactions Involving the Methoxymethyl Group

The methoxymethyl group (-CH2OCH3) is an ether linkage at a benzylic position and has its own characteristic reactions.

The methoxymethyl (MOM) ether group can be cleaved to reveal the corresponding alcohol. In the case of this compound, cleavage of the C-O bond yields 4-nitrobenzyl alcohol. Since the MOM group is technically an acetal (B89532), it is sensitive to acidic conditions. adichemistry.com The cleavage is typically performed using Brønsted or Lewis acids. wikipedia.org

| Reagent | Conditions | Reference |

| Hydrochloric Acid (HCl) | Trace of concentrated HCl in boiling methanol (B129727) | adichemistry.com |

| Boron Trichloride (BCl3) | Cleaves MOM ethers to form chloromethyl ether derivatives | acs.org |

| Bismuth Trichloride (BiCl3) | Effective for deprotection of MOM ethers | rsc.org |

| Trimethylsilyl Bromide (TMSBr) | Mild cleavage of MOM ethers | masterorganicchemistry.com |

| Strong Acids (e.g., HI) | General method for ether cleavage | masterorganicchemistry.com |

| This table presents various reagents used for the cleavage of methoxymethyl (MOM) ethers, a reaction applicable to this compound. |

A nucleophilic substitution reaction involves a nucleophile replacing a leaving group on a molecule. masterorganicchemistry.comlibretexts.org For this compound, such a reaction would most likely occur at the benzylic carbon of the methoxymethyl group. In this scenario, a nucleophile would attack the -CH2- carbon, and the methoxy (B1213986) group (-OCH3) would act as the leaving group.

While the cleavage of the entire MOM group is more common, direct substitution at the benzylic carbon is mechanistically possible. Alkyl halides are generally more reactive than aryl halides in nucleophilic substitution reactions. doubtnut.com The feasibility of this reaction depends on the strength of the incoming nucleophile and the reaction conditions.

Aromatic Substitution Reactions

Substitution reactions on the benzene ring of this compound are heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

As discussed, the nitro group is a powerful deactivating group for EAS and directs incoming electrophiles to the meta position. msu.edu The methoxymethyl group (-CH2OCH3) is generally considered a weakly deactivating or weakly activating ortho, para-director. In this compound, the overwhelming deactivating effect of the nitro group dominates the ring's reactivity. libretexts.org Therefore, electrophilic substitution is significantly hindered. If forced to occur under harsh conditions (e.g., high temperatures), the incoming electrophile would be directed to the positions meta to the nitro group, which are the positions ortho to the methoxymethyl group (carbons 2 and 6). For instance, the nitration of nitrobenzene (B124822) to give meta-dinitrobenzene requires high temperatures (95 °C), and bromination requires even more forcing conditions (140 °C with a ferric catalyst). msu.edulibretexts.org

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, like the nitro group, is a prerequisite for SNAr reactions. libretexts.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, particularly when it is positioned ortho or para to the leaving group. libretexts.org However, for a typical SNAr reaction to proceed, the aromatic ring must also possess a good leaving group, such as a halide. libretexts.orgnih.gov Since this compound does not have a suitable leaving group attached to the aromatic ring, it does not readily undergo nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The susceptibility of this compound to electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the methoxymethyl group (-CH₂OCH₃) and the nitro group (-NO₂). These groups exert opposing influences on the reactivity of the aromatic ring and the orientation of incoming electrophiles.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. This significantly reduces the electron density of the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles than benzene itself. libretexts.orgstackexchange.com The nitro group directs incoming electrophiles primarily to the meta position. libretexts.orgchemguide.co.uk

Conversely, the methoxymethyl group is classified as a modified alkyl group. Alkyl groups are generally weakly activating and direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the para position is already occupied by the nitro group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect on Ring | Directing Influence |

|---|---|---|---|

| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating | meta |

| -CH₂OCH₃ (Methoxymethyl) | Modified Alkyl (Electron-Donating) | Weakly Activating | ortho, para |

For example, the nitration of nitrobenzene itself requires harsh conditions and overwhelmingly yields the meta-dinitrobenzene product. libretexts.org Similarly, chlorination of nitrobenzene produces 3-chloronitrobenzene as the major product. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Influenced by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second step, the leaving group departs, restoring the aromaticity of the ring. nih.gov

The presence of a nitro group, particularly when positioned ortho or para to the leaving group, is crucial for activating the ring toward SNAr. libretexts.orgyoutube.com The nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction. youtube.comyoutube.com

The compound this compound does not possess a conventional leaving group (such as a halide) on the aromatic ring and therefore does not readily undergo SNAr reactions under standard conditions. However, the para-nitro group renders the ring system highly susceptible to such a reaction if a suitable leaving group were present at the C1 position.

The principle is clearly demonstrated by the high reactivity of related compounds like p-chloronitrobenzene, which readily reacts with nucleophiles. For instance, the reaction of p-chloronitrobenzene with sodium methoxide (B1231860) yields p-nitroanisole (1-methoxy-4-nitrobenzene), a structurally similar compound. chegg.com The analogous reaction with m-chloronitrobenzene, where the nitro group cannot effectively stabilize the intermediate, is significantly slower, highlighting the importance of the para relationship. libretexts.org

Table 2: Illustrative SNAr Reactions of Nitro-activated Aryl Halides

| Substrate | Nucleophile/Conditions | Product | Observation |

|---|---|---|---|

| 1-Chloro-4-nitrobenzene (B41953) | NaOH, 130 °C | 4-Nitrophenol (B140041) | Reaction proceeds due to para -NO₂ activation. libretexts.org |

| 1-Chloro-3-nitrobenzene | NaOH | No reaction | Reaction does not proceed as the meta -NO₂ offers no resonance stabilization. libretexts.org |

One method for synthesizing compounds related to this compound involves the Williamson ether synthesis, a type of nucleophilic substitution, where 4-nitrosodium phenoxide reacts with bromomethane. doubtnut.com This approach is often preferred because alkyl halides are typically more reactive than unactivated aryl halides in nucleophilic substitution reactions. doubtnut.com

Derivatization and Functional Group Interconversions

The chemical structure of this compound offers two primary sites for functional group interconversion: the nitro group and the methoxymethyl side chain.

Reduction of the Nitro Group: The most common and synthetically useful derivatization is the reduction of the nitro group to a primary amine, which would yield 4-(methoxymethyl)aniline. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into a strongly electron-donating amino group. This resulting aniline (B41778) derivative would be highly activated towards electrophilic aromatic substitution. The reduction can be achieved using a variety of standard reagents. This reaction is analogous to the industrial production of p-anisidine from p-nitroanisole. industrialchemicals.gov.au

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation |

| Sn, conc. HCl | Metal-acid reduction |

| Fe, HCl / Acetic Acid | Metal-acid reduction |

Reactions involving the Methoxymethyl Group: The methoxymethyl group consists of a benzylic ether linkage. This group can undergo specific transformations:

Ether Cleavage: Benzylic ethers can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). This would convert the methoxymethyl group into a hydroxymethyl or halomethyl group, yielding 4-nitrobenzyl alcohol or 4-nitrobenzyl halide, respectively.

Hydride Elimination: Under specific conditions, such as positive fast atom bombardment (FAB) ionization in mass spectrometry, this compound has been observed to undergo hydride elimination. nih.gov This specific reaction occurs at the methylene (B1212753) (-CH₂-) position of the methoxymethyl moiety, forming an [M-H]⁺ ion. nih.gov

These interconversions allow for the synthesis of a diverse range of derivatives, starting from this compound, by leveraging the distinct reactivity of its functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR analysis

The proton NMR (¹H NMR) spectrum provides precise information about the electronic environment of the hydrogen atoms in 1-(methoxymethyl)-4-nitrobenzene. A study reporting the synthesis of this compound provides its ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

The spectrum shows a singlet at 3.44 ppm, which is attributed to the three protons of the methoxy (B1213986) group (-OCH₃). Another singlet appears at 4.55 ppm, corresponding to the two protons of the benzylic methylene (B1212753) group (-CH₂-). The aromatic region of the spectrum displays two doublets. A doublet at 7.48 ppm is assigned to the two aromatic protons ortho to the methoxymethyl group, while the doublet at 8.19 ppm corresponds to the two aromatic protons ortho to the nitro group. Both doublets exhibit a coupling constant (J) of 8.8 Hz, which is characteristic of ortho-coupling in a para-substituted benzene (B151609) ring.

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 3.44 | Singlet (s) | 3H | -OCH₃ | N/A |

| 4.55 | Singlet (s) | 2H | -CH₂- | N/A |

| 7.48 | Doublet (d) | 2H | Ar-H ortho to -CH₂OCH₃ | 8.8 |

| 8.19 | Doublet (d) | 2H | Ar-H ortho to -NO₂ | 8.8 |

¹³C NMR analysis

Detailed experimental data for the ¹³C NMR analysis of this compound were not available in the searched sources.

Two-dimensional NMR techniques

Specific studies utilizing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound were not identified in the provided search results.

In situ NMR for reaction monitoring

Information regarding the use of in situ NMR for monitoring the synthesis or reactions of this compound was not available in the searched literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is essential for identifying the functional groups present in a molecule.

Vibrational assignments and functional group identification

Specific infrared (IR) and Raman spectroscopic data, including vibrational assignments for this compound, were not found in the available search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores.

Electronic transitions and chromophore analysis

The primary chromophore in this compound is the nitrobenzene (B124822) moiety. This system consists of a benzene ring conjugated with a nitro group (-NO2). The methoxymethyl group (-CH2OCH3) attached to the para position acts as an auxochrome, which can modify the absorption characteristics of the chromophore.

The electronic transitions in this molecule are primarily of two types: π → π* and n → π*. libretexts.orglibretexts.org

π → π transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the conjugated aromatic system and are typically observed as strong absorption bands.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the nitro group, to a π* antibonding orbital. libretexts.orgyoutube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.org

The presence of the conjugated system in this compound results in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Energy | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | High | High |

| n → π | n (non-bonding) → π (antibonding) | Low | Low |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation patterns and molecular weight confirmation

The molecular formula for this compound is C8H9NO3, corresponding to a molecular weight of approximately 167.16 g/mol . nih.gov

Studies using Fast Atom Bombardment (FAB) mass spectrometry on 4-substituted-1-(methoxymethyl)benzene derivatives, including the nitro-substituted compound, have provided insights into its ionization and fragmentation behavior. nih.gov In positive ion mode FAB-MS, this compound (MW: 167) exhibits peaks corresponding to both the protonated molecule [M+H]+ at m/z 168 and, interestingly, a deprotonated species [M-H]+ at m/z 166. nih.gov

The fragmentation of the molecular ion in mass spectrometry typically involves the cleavage of the weakest bonds. For this compound, likely fragmentation pathways include:

Loss of the nitro group (-NO2), resulting in a fragment ion. The loss of NO2 (mass 46) is a common fragmentation pathway for nitroaromatic compounds. youtube.com

Cleavage of the benzylic ether bond, leading to the formation of a nitrobenzyl cation or a methoxymethyl radical.

The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Ion Species | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]+ | 168 | Protonated molecular ion |

| [M-H]+ | 166 | Deprotonated molecular ion nih.gov |

| Molecular Ion (M+) | 167 | Radical cation of the molecule |

X-ray Crystallography (if available)

As of the latest available data, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases.

However, structural information from closely related compounds, such as 1-(chloromethyl)-4-nitrobenzene, can offer valuable inferences. In the crystal structure of 1-(chloromethyl)-4-nitrobenzene, the nitro group is nearly coplanar with the benzene ring, with a small dihedral angle of 2.9 (2)°. nih.govresearchgate.net A similar planarity between the nitro group and the aromatic ring would be expected for this compound to maximize π-conjugation. The methoxymethyl group would likely exhibit some rotational freedom around the C-C and C-O single bonds. Definitive bond lengths, bond angles, and crystal packing information await experimental determination via X-ray crystallography.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are instrumental in modeling electron distribution and energy levels.

Density Functional Theory (DFT) studies on electronic structure and properties

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules. While direct DFT studies on 1-(methoxymethyl)-4-nitrobenzene are not prevalent in published literature, extensive research on nitrobenzene (B124822) and benzyl (B1604629) methyl ether allows for a detailed prediction of its characteristics.

The electronic structure of this compound is dominated by the strong electron-withdrawing effect of the para-nitro group. This effect significantly influences the electron density distribution across the benzene (B151609) ring. DFT calculations would be expected to show a polarization of the π-electron system towards the nitro group. This is supported by studies on other nitroaromatics, which consistently demonstrate that the nitro group acts as a powerful electron sink. nih.gov

Key electronic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO-LUMO gap is expected to be relatively small, a characteristic feature of many nitroaromatic compounds, indicating a higher propensity for electronic transitions.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Expected Characteristic for this compound | Rationale based on Analogues |

|---|---|---|

| HOMO Energy | Relatively low | Influenced by the electron-withdrawing NO₂ group, drawing electron density away. |

| LUMO Energy | Low | The LUMO is expected to be stabilized and primarily located on the nitroaromatic moiety. nih.gov |

| HOMO-LUMO Gap | Small | A small gap is characteristic of nitroaromatic compounds, facilitating electronic excitation. nih.govnih.gov |

| Dipole Moment | High | Significant charge separation between the somewhat donating ether group and the strongly withdrawing nitro group. |

Molecular orbital analysis

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The nature and localization of the frontier orbitals, HOMO and LUMO, are particularly important.

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is anticipated to be a π-orbital primarily distributed over the benzene ring, with significant contributions from the p-orbitals of the ether oxygen atom. This is analogous to benzyl methyl ether, where the HOMO has considerable character on the ether oxygen. acs.orgacs.org

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be a π* orbital predominantly localized on the nitro group and the atoms of the phenyl ring. This is a well-documented characteristic of nitroaromatic compounds, where the low-lying π* orbital of the NO₂ group readily accepts electron density. nih.govacs.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. In benzyl methyl ether, NBO analysis revealed significant hyperconjugative interactions involving the oxygen lone pairs and the methylene (B1212753) group C-H bonds. acs.orgacs.org For this compound, a similar analysis would likely show strong delocalization of electron density from the phenyl ring to the nitro group, quantifying the electron-withdrawing effect.

Conformational Analysis and Energy Landscapes

The flexibility of the methoxymethyl group introduces conformational complexity. Detailed spectroscopic and theoretical studies on the closely related benzyl methyl ether have shown that the molecule exists as a mixture of at least three stable conformers in the gas phase. acs.orgacs.org These conformers arise from rotation around the Ph-CH₂ and CH₂-O bonds.

It is highly probable that this compound exhibits similar conformational behavior. The energy landscape would be defined by the dihedral angles τ₁ (C-C-C-O) and τ₂ (C-C-O-C). The primary conformers are expected to be:

Anti-conformer: Where the methoxy (B1213986) group is oriented away from the phenyl ring.

Gauche-conformers: Where the methoxy group is rotated to lie closer to the plane of the phenyl ring.

Quantum chemical calculations on benzyl methyl ether have established that these conformers are very close in energy, separated by only a few kJ/mol. acs.orgacs.org The addition of a para-nitro group is unlikely to dramatically alter the relative energies of these conformers, as the group is distant from the site of conformational change. Therefore, this compound is expected to exist as a dynamic equilibrium of multiple conformers at room temperature.

Table 2: Expected Conformational Data

| Conformer | Defining Dihedral Angle (τ₂) | Expected Relative Energy | Basis of Prediction |

|---|---|---|---|

| Gauche | approx. ± 70° | 0 kJ/mol (most stable) | Based on high-level calculations on benzyl methyl ether showing gauche conformers to be the global minima. acs.orgacs.org |

| Anti (trans) | approx. 180° | ~1-3 kJ/mol higher | The anti-conformer in benzyl methyl ether is slightly less stable than the gauche forms. acs.orgacs.org |

Reaction Pathway Modeling and Transition State Analysis

While no specific reaction pathways for this compound have been modeled in the literature, a common and vital reaction for this class of compounds is the reduction of the nitro group to an amine. This transformation is central to the synthesis of dyes and pharmaceuticals.

Theoretical chemistry can model this multi-step reduction process. For instance, the conversion of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂) could be mapped. DFT calculations would be employed to:

Optimize Geometries: Determine the lowest-energy structure for the reactant, products, and all intermediates.

Locate Transition States (TS): Identify the highest-energy structure along the reaction coordinate connecting each step. The TS represents the kinetic barrier to the reaction.

Calculate Activation Energies: The energy difference between the reactant and the transition state determines the reaction rate.

Such modeling would provide fundamental insights into the mechanism and kinetics of its reduction, which is critical for its application as a chemical intermediate.

Spectroscopic Property Prediction

DFT calculations are highly effective at predicting spectroscopic properties like vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. For this compound, the predicted spectrum would feature prominent bands corresponding to:

NO₂ stretching: Strong asymmetric and symmetric stretching vibrations, typically expected in the 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹ regions, respectively.

C-O-C stretching: An ether stretch, likely in the 1100-1150 cm⁻¹ range.

Aromatic C-H stretching: Above 3000 cm⁻¹.

CH₂ group vibrations: Bending and stretching modes.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, which would be shifted downfield due to the deshielding effect of the nitro group, as well as signals for the methylene (-CH₂) and methyl (-CH₃) protons of the methoxymethyl group.

Table 3: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Analogue Data |

|---|---|---|---|

| Nitro (NO₂) Group | Asymmetric Stretch | 1510 - 1530 | p-Nitrotoluene shows a strong band at ~1520 cm⁻¹. nist.gov |

| Nitro (NO₂) Group | Symmetric Stretch | 1340 - 1350 | p-Nitrotoluene shows a strong band at ~1345 cm⁻¹. nist.gov |

| Ether (-CH₂-O-CH₃) | C-O-C Asymmetric Stretch | 1100 - 1120 | Benzyl methyl ether has a characteristic IR absorption in this region. nist.gov |

| Aromatic Ring | C=C Stretch | 1590 - 1610 | Common for para-disubstituted benzenes. |

Comparison of Theoretical and Experimental Data

A crucial step in computational research is the validation of theoretical models against experimental data. However, publicly available, comprehensive experimental spectra for this compound are lacking.

In the absence of direct data, the validity of the theoretical approach can be assessed by comparing predicted spectra of analogues with their known experimental spectra. For example, DFT calculations performed on p-nitrobenzyl alcohol consistently predict the nitro group stretching frequencies to within a small margin of the experimental values observed in its NIST-archived IR spectrum. nist.gov Similarly, the predicted conformational energy differences for benzyl methyl ether are in good agreement with results from supersonic jet spectroscopy. acs.orgacs.org

This strong correlation between theory and experiment for closely related molecules lends high confidence to the predicted properties of this compound outlined in this article. Future experimental work to acquire and publish the IR, Raman, and NMR spectra of this compound would be invaluable for direct validation of these theoretical models.

Applications in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

1-(Methoxymethyl)-4-nitrobenzene is a key starting material or intermediate in the synthesis of a range of organic compounds. Its functional groups allow for various chemical transformations, making it a flexible component in multi-step synthetic pathways.

A significant application of derivatives of this compound is in the synthesis of 2-methoxymethyl-1,4-benzenediamine, a primary intermediate used in oxidative hair colorants. While not a direct one-step process, the synthesis highlights the utility of the core structure. The synthesis can proceed through a multi-step method starting from a related chlorinated precursor.

A patented method describes the synthesis starting with the nitration of 2-chlorobenzylchloride to yield 4-nitro-2-chloromethyl-chlorobenzene. This is followed by the introduction of a methoxymethyl group to produce 4-nitro-2-methoxymethyl-chlorobenzene. This key intermediate is then reacted with benzylamine (B48309) to form 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. The final step involves the hydrogenation of this compound in the presence of a catalyst, such as palladium or platinum, to yield the target molecule, 2-methoxymethyl-1,4-benzenediamine. This diamine is a crucial component in hair dye formulations.

Nitroaromatic compounds are established precursors in the pharmaceutical industry. The nitro group can be readily reduced to an amine, which is a common functional group in many active pharmaceutical ingredients. While this compound is listed by chemical suppliers as a pharmaceutical intermediate, specific examples of its direct incorporation into named pharmaceutical drugs are not widely documented in publicly available scientific literature. However, the closely related compound, 1-(2-methoxyethoxy)-4-nitrobenzene, has been explicitly mentioned as an intermediate for drugs.

Similar to their role in pharmaceuticals, nitroaromatic compounds are also foundational in the synthesis of agrochemicals, such as pesticides. The general reactivity of the nitro group is key to building the complex molecular architectures required for biological activity. Despite this, specific instances of this compound being used as an intermediate in the production of commercial agrochemicals are not detailed in the available research.

The synthesis of dyes and colorants often relies on aromatic amines, which are typically produced by the reduction of nitroaromatic compounds. The compound 1-methoxy-4-nitrobenzene (p-nitroanisole) is a known intermediate used to manufacture p-anisidine (B42471), which is then used in the production of various dyes and colorants. industrialchemicals.gov.au Other related molecules, such as 1-methyl-4-nitrobenzene and 1-methoxy-2-nitrobenzene, are also documented as intermediates for specific dyes like C.I. Sulphur Green 21 and C.I. Disperse Black 6, respectively. dyestuffintermediates.comdyestuffintermediates.com Although this compound possesses the necessary functional groups to act as a precursor in this field, specific examples of dyes synthesized directly from this compound are not readily found in the surveyed literature.

Role in Cascade Reactions and Multicomponent Transformations

Currently, there is no significant information available in scientific literature detailing the specific application of this compound in cascade reactions or multicomponent transformations.

Applications in Polymer Chemistry (if applicable)

Information regarding the application of this compound in the field of polymer chemistry is not available in the current body of scientific literature.

Contribution to Advanced Materials

The most significant contribution of this compound to materials science is its use in the construction of rotaxanes . uva.nl Rotaxanes are composed of a linear molecule (the axle), such as this compound, threaded through a macrocyclic molecule (the wheel), with bulky "stopper" groups at each end of the axle preventing the wheel from unthreading.

These unique structures are at the forefront of nanotechnology and are considered prototypes for molecular machines. The ability to control the position of the wheel along the axle through external stimuli (like light or chemical changes) allows these systems to perform work on a molecular scale. By providing the central axle component, this compound is integral to the synthesis of these advanced materials, which have potential applications in molecular electronics, drug delivery systems, and smart materials. uva.nl

Derivatives and Analogs of 1 Methoxymethyl 4 Nitrobenzene

Synthesis and Characterization of Related Compounds

The synthesis and characterization of compounds structurally related to 1-(methoxymethyl)-4-nitrobenzene are crucial for understanding their chemical behavior and potential applications. Researchers have employed various synthetic strategies and analytical techniques to prepare and identify these molecules.

1-(Methylthio)-4-nitrobenzene, also known as 4-nitrothioanisole, is a sulfur-containing analog. It is a valuable intermediate in the synthesis of various organic compounds.

Synthesis: A common method for the preparation of 1-(methylthio)-4-nitrobenzene involves the reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂) followed by treatment with an alkaline sodium sulfide (B99878) (Na₂S) solution and a methylating agent. This "one-vessel" reaction is typically carried out in a polar solvent such as methanol (B129727) or aqueous methanol. The initial steps are generally conducted at a temperature between 40°C and 80°C, with the methylation step occurring at a slightly lower temperature. google.com This process allows for the direct formation of the product without the need to isolate intermediate compounds. google.com

Characterization: The physical and chemical properties of 1-(methylthio)-4-nitrobenzene have been well-documented.

Table 1: Physical and Chemical Properties of 1-(Methylthio)-4-nitrobenzene

| Property | Value |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| IUPAC Name | 1-methylsulfanyl-4-nitrobenzene |

Data sourced from PubChem. nih.gov

1-Methoxy-4-nitrobenzene, or p-nitroanisole, is a widely used intermediate in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals. industrialchemicals.gov.au

Synthesis: There are two primary routes for the synthesis of 1-methoxy-4-nitrobenzene. The first is the Williamson ether synthesis, which involves the reaction of sodium 4-nitrophenoxide with a methylating agent like bromomethane. spectrabase.com The second common method is the nucleophilic aromatic substitution of 4-nitrochlorobenzene with sodium methoxide (B1231860). nist.gov The strong electron-withdrawing nitro group facilitates the displacement of the chloride ion by the methoxide nucleophile. nist.gov

Characterization: The properties of 1-methoxy-4-nitrobenzene are well-established through various analytical methods. matrix-fine-chemicals.comprepchem.com

Table 2: Physical and Chemical Properties of 1-Methoxy-4-nitrobenzene

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | - |

| Melting Point | 51-53 °C |

| Boiling Point | 260 °C |

| IUPAC Name | 1-methoxy-4-nitrobenzene |

Data sourced from various chemical suppliers and databases. industrialchemicals.gov.auorgsyn.org

Spectral data, including NMR, FTIR, Raman, UV-Vis, and mass spectrometry, are readily available for this compound, confirming its structure. matrix-fine-chemicals.com

This derivative features a longer ether chain compared to its methoxy (B1213986) analog, which can influence its physical properties and reactivity.

Synthesis: The synthesis of 1-(2-methoxyethyl)-4-nitrobenzene (B126286) can be achieved through the reaction of 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol (B45455) in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO. The mixture is typically heated to facilitate the reaction.

Characterization: The compound has been characterized by single-crystal X-ray diffraction, which revealed an orthorhombic crystal system.

Table 3: Crystal Data for 1-(2-Methoxyethyl)-4-nitrobenzene

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 |

| Crystal System | Orthorhombic |

| a (Å) | 11.280 (3) |

| b (Å) | 20.430 (5) |

| c (Å) | 4.1079 (10) |

| V (ų) | 946.7 (4) |

| Z | 4 |

Data obtained from a crystallographic study. google.com

Further physical properties are also documented.

Table 4: Physical and Chemical Properties of 1-(2-Methoxyethyl)-4-nitrobenzene

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene |

Data sourced from PubChem. nih.gov

1-Ethoxy-4-nitrobenzene, also known as p-nitrophenetole, is another common ether derivative.

Synthesis: This compound is synthesized via the Williamson ether synthesis by reacting 4-nitrophenol (B140041) with ethyl iodide. prepchem.com This reaction is a standard method for preparing ethers from phenols.

Characterization: The structure of 1-ethoxy-4-nitrobenzene has been confirmed by X-ray crystallography and various spectroscopic techniques. prepchem.com

Table 5: Physical and Chemical Properties of 1-Ethoxy-4-nitrobenzene

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Melting Point | 58-61 °C |

| Boiling Point | 283 °C |

| IUPAC Name | 1-ethoxy-4-nitrobenzene |

Data sourced from the NIST WebBook.

Comprehensive spectral data, including NMR, FTIR, Raman, UV-Vis, and mass spectrometry, are available for this compound.

This derivative introduces a chlorine atom to the benzene (B151609) ring, adding another layer of chemical functionality.

Synthesis: The synthesis of 2-(methoxymethyl)-4-chloro-1-nitrobenzene is a multi-step process. It begins with the nitration of 2-chlorobenzyl chloride using fuming nitric acid in concentrated sulfuric acid at low temperatures (below 0°C) to produce 4-nitro-2-chloromethyl-chlorobenzene. orgsyn.org Subsequently, this intermediate is reacted with a methoxide source, such as sodium methoxide in methanol, to yield the final product.

Characterization: The structure of the compound has been confirmed by NMR spectroscopy. A patent provides the following ¹H-NMR data (in DMSO-d₆): δ 8.27 (d, 1H), 8.18 (dd, 1H), 7.77 (d, 1H), 4.58 (s, 2H), 3.44 (s, 3H). The molecule features a complex interplay of steric and electronic effects due to the presence of the chloro, methoxymethyl, and nitro groups. prepchem.com

Table 6: Physical and Chemical Properties of 2-(Methoxymethyl)-4-chloro-1-nitrobenzene

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | 2-(methoxymethyl)-4-chloro-1-nitrobenzene |

Data sourced from chemical supplier information. prepchem.com

1-Fluoro-2-(methoxymethyl)-4-nitrobenzene

While specific research detailing the synthesis and properties of 1-Fluoro-2-(methoxymethyl)-4-nitrobenzene is not extensively available in publicly accessible literature, information on structurally similar compounds provides insights into its potential characteristics and synthetic routes. For instance, the related compound, 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene, is recognized as a precursor in the synthesis of dyes, pigments, and other nitroaromatic compounds. myskinrecipes.com Its utility in research and industrial settings lies in the creation of compounds with specific functional properties. myskinrecipes.com

The synthesis of analogous compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been reported. This compound was synthesized with a 90% yield through the nitration of 2-fluoro-1,4-dimethoxybenzene using nitric acid at 0 °C. mdpi.comresearchgate.net The structure of the resulting product was confirmed by X-ray crystallography, and it was characterized using 1H and 13C-NMR spectroscopy, elemental analysis, EI-MS, and FT-IR. mdpi.com Such synthetic methodologies could potentially be adapted for the synthesis of 1-Fluoro-2-(methoxymethyl)-4-nitrobenzene.

Structure-Reactivity Relationships within the Compound Family

The reactivity of this compound and its derivatives is largely dictated by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, the methoxymethyl group (-CH2OCH3) is generally considered to be an ortho, para-directing group, although its activating or deactivating influence is more complex.

The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of various derivatives. For example, in the synthesis of 2-methoxymethyl-1,4-benzenediamine, a derivative of this compound is utilized. google.com The process involves the reaction of 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine (B48309), followed by hydrogenation to reduce the nitro group to an amine. google.com This highlights how the nitro group's reactivity is harnessed for synthetic transformations.

Studies on related nitrobenzene (B124822) compounds have explored their reduction under various conditions. For instance, nitrobenzene derivatives can be chemoselectively reduced to the corresponding anilines using a combination of potassium hydroxide and isopropanol, avoiding the need for a metal catalyst. researchgate.net The compatibility of this method with various functional groups makes it a valuable tool in organic synthesis. researchgate.net The interplay between the nitro group and other substituents, such as the methoxymethyl group and halogens, will influence the reaction conditions and the regioselectivity of such transformations.

Exploration of Novel Derivatives for Specific Applications

Derivatives of this compound are explored for a range of applications, primarily as intermediates in the synthesis of more complex molecules. The parent compound, p-nitroanisole (1-methoxy-4-nitrobenzene), which is structurally related, is a known intermediate in the manufacture of p-anisidine (B42471), a precursor for dyes and colorants. industrialchemicals.gov.au

The development of novel derivatives often targets the synthesis of biologically active compounds and materials with specific optical or electronic properties. For instance, derivatives of nitrobenzene are used in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals. The synthesis of certain heterocyclic structures has utilized 1-chloro-2-methyl-4-nitrobenzene as a key starting material. mdpi.com

Furthermore, the reactivity of the nitro group allows for its conversion into other functional groups, opening pathways to a diverse array of molecules. An example is the synthesis of 2-phenylcarbazole-3-carboxylate and 3-bromoaniline (B18343) derivatives from a 4-nitrobenzoate (B1230335) framework, which can be derived from nitrobenzene precursors. researchgate.net The strategic modification of the this compound core, through reactions such as nucleophilic substitution or reduction of the nitro group, enables the generation of novel compounds for evaluation in various fields, including materials science and medicinal chemistry.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Synthesis

The principles of green chemistry are guiding the development of more environmentally benign methods for synthesizing 1-(methoxymethyl)-4-nitrobenzene and related compounds. Research is focused on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

A significant advancement is the use of solid acid catalysts, such as sulfated natural zeolites, for the nitration of aromatic compounds. researchgate.net These heterogeneous catalysts offer advantages over traditional strong acids like sulfuric acid, including easier separation from the reaction mixture, reusability, and reduced corrosion, contributing to a greener process. researchgate.net Microwave-assisted synthesis, in conjunction with these solid acids, has been shown to accelerate reaction times and improve energy efficiency in the production of nitrobenzene (B124822). researchgate.net

Another key area of green synthesis is the development of sustainable catalytic protocols for methoxymethylation. A notable example is a manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol (B129727), which serves as both the methoxymethylating agent and the solvent. rsc.org This process is highly efficient and selective, liberating only dihydrogen as a byproduct, thus representing a significant step towards waste-free synthesis. rsc.org The use of eco-friendly solvents, such as cyclopentyl methyl ether (CPME), is also being explored as a greener alternative to traditional volatile organic solvents. researchgate.net

| Synthesis Approach | Key Features | Green Chemistry Principle Addressed |

| Solid Acid Catalysis | Use of sulfated natural zeolites; easy separation and reusability. researchgate.net | Safer solvents and auxiliaries; catalysis. |

| Microwave-Assisted Synthesis | Accelerated reaction times; improved energy efficiency. researchgate.net | Design for energy efficiency. |

| Manganese(I)-Catalyzed Methoxymethylation | Use of methanol as reagent and solvent; liberation of dihydrogen as the only byproduct. rsc.org | Atom economy; safer solvents and auxiliaries. |

| Eco-friendly Solvents | Replacement of traditional volatile organic compounds with greener alternatives like CPME. researchgate.net | Safer solvents and auxiliaries. |

Catalytic Transformations

The catalytic transformation of this compound is a cornerstone of its synthetic utility, particularly the reduction of the nitro group to an amine. This transformation yields 4-(methoxymethyl)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

A significant challenge in this transformation is the chemoselective hydrogenation of the nitro group without affecting the methoxymethyl ether linkage. Researchers have developed novel palladium-nickel (Pd/Ni) bimetallic nanocatalysts that exhibit high efficiency and selectivity for the hydrogenation of nitrobenzyl ethers to aminobenzyl ethers. researchgate.net This method operates under additive-free conditions, simplifying the work-up procedure to a magnetic separation of the catalyst and solvent evaporation. researchgate.net

The catalytic hydrogenation of nitroarenes to anilines using a palladium on carbon (Pd/C) catalyst in the presence of sodium borohydride (B1222165) (NaBH₄) and acetic acid has also been demonstrated to be effective while preserving O-benzyl ether and benzyl (B1604629) ester protective groups. scirp.org The choice of solvent can significantly impact the reaction rate and selectivity in nitrobenzene hydrogenation. gla.ac.uk Furthermore, photocatalytic methods using materials like Bi₂MoO₆ under visible light irradiation in water offer a green and highly efficient route for the hydrogenation of nitrobenzene to aniline (B41778). rsc.org

| Catalyst System | Transformation | Key Advantages |

| Palladium-Nickel (Pd/Ni) Nanoparticles | Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers. researchgate.net | High selectivity, additive-free conditions, easy magnetic separation. researchgate.net |

| Palladium on Carbon (Pd/C) with NaBH₄/AcOH | Reduction of nitroarenes to anilines. scirp.org | Effective while preserving other functional groups. scirp.org |

| Bi₂MoO₆ Photocatalyst | Visible-light-induced hydrogenation of nitrobenzene to aniline in water. rsc.org | Green reaction conditions, high efficiency. rsc.org |

| Ni/Bentonite | Gas-phase catalytic hydrogenation of nitrobenzene to aniline. google.com | Good activity, long catalyst life, high conversion rate. google.com |

Integration with Flow Chemistry and Automation

The integration of flow chemistry and automation is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. These technologies are particularly advantageous for reactions involving hazardous reagents or intermediates, such as nitration and hydrogenation. europa.euewadirect.com

Flow chemistry systems, where reagents are pumped through a reactor in a continuous stream, provide precise control over reaction parameters like temperature, pressure, and residence time. europa.eu This leads to improved reaction yields and purity while minimizing the risk associated with handling large quantities of hazardous materials. europa.euewadirect.com The nitration of aromatic compounds, a highly exothermic process, is significantly safer in flow reactors due to superior heat transfer capabilities. ewadirect.com

Automated flow synthesis platforms are being developed to streamline the entire synthetic process, from reagent preparation to product analysis. soci.orgnih.govresearchgate.net These systems can automatically vary reaction parameters to optimize conditions and can be integrated with analytical techniques like HPLC and mass spectrometry for real-time monitoring. soci.org This high-throughput approach accelerates the discovery and development of new synthetic routes and molecules. researchgate.net The automated synthesis of complex molecules, including peptides and enzymes, has been successfully demonstrated using fast-flow technologies. nih.govresearchgate.netnih.govchemrxiv.org

Development of New Methodologies for Derivatization

This compound is a versatile starting material for the synthesis of a wide range of derivatives, particularly heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. rsc.orgresearchgate.netijirset.comnih.gov The nitro group can be readily transformed into other functional groups, enabling diverse derivatization strategies.

Nitroalkenes, which can be derived from nitroaromatic compounds, are powerful precursors for the synthesis of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions, cycloadditions, and cascade reactions. rsc.orgresearchgate.net The high reactivity of nitroalkenes and their ability to coordinate with catalysts make them valuable building blocks in organic synthesis. rsc.orgresearchgate.net

The development of novel multi-component and cascade reactions involving nitro-substituted substrates allows for the efficient construction of complex molecular architectures in a single step. For instance, the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles has been achieved through enantioselective three-component reactions. researchgate.net These methodologies provide rapid access to libraries of new compounds for biological screening and materials development.

Potential in Interdisciplinary Research

The unique chemical properties of this compound and its derivatives make them valuable tools in various fields of interdisciplinary research, including medicinal chemistry, materials science, and biocatalysis.

In medicinal chemistry, nitroaromatic compounds are often used as intermediates in the synthesis of biologically active molecules. For example, derivatives of this compound could be explored as potential enzyme inhibitors, such as for SARS-CoV-2 3CLpro, or as scaffolds for the development of new therapeutic agents. nih.gov

In materials science, the photophysical properties of nitroaromatic derivatives are of interest for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov The ability to tune the electronic properties of these molecules through derivatization makes them promising candidates for the development of new functional materials.

Furthermore, the integration of synthetic chemistry with biology is opening up new avenues for research. For example, the automated synthesis of artificial enzymes incorporating noncanonical amino acids has been shown to produce catalysts with novel activities and selectivities. nih.govchemrxiv.org this compound derivatives could potentially be used as substrates or probes to study the activity of these engineered enzymes.

Advanced Characterization Techniques

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques to elucidate their structure, purity, and properties.

Single-crystal X-ray diffraction (SXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comuni-mainz.deresearchgate.netcam.ac.ukresearchgate.net This information is crucial for understanding the molecule's conformation, intermolecular interactions, and crystal packing, which can influence its physical and chemical properties. mdpi.comresearchgate.net

Spectroscopic methods are indispensable for routine characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Mass spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of synthesized compounds and for monitoring the progress of reactions.

These advanced characterization techniques, used in combination, provide a complete picture of the chemical and physical properties of this compound and its derivatives, which is essential for their application in research and development.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(Methoxymethyl)-4-nitrobenzene, and what parameters are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves two approaches: (1) nitration of pre-functionalized methoxymethylbenzene derivatives or (2) introducing the methoxymethyl group to nitrobenzene precursors. For example, nitration of 4-methoxymethylbenzene requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring degradation . Critical parameters include temperature (to minimize side reactions), stoichiometry of nitrating agents, and use of regioselective catalysts. Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxymethyl group (-CH₂OCH₃) shows distinct singlet peaks at ~δ 3.3 ppm (¹H) and δ 55–60 ppm (¹³C). The nitro group induces deshielding in aromatic protons, with split patterns indicating para-substitution .

- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms nitro functionality.

- Mass Spectrometry : Molecular ion peaks at m/z 181 (C₈H₉NO₃) and fragmentation patterns help validate the structure .

Q. What safety precautions are necessary when handling nitroaromatic compounds like this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and closed systems to minimize inhalation/contact.

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges during nitration of methoxymethyl-substituted benzene derivatives?

- Methodological Answer : The methoxymethyl group is electron-donating via the oxygen atom, directing electrophiles to the ortho/para positions. However, steric hindrance from the -CH₂OCH₃ group can favor para-substitution. Computational modeling (e.g., DFT) predicts charge distribution and transition states to optimize reaction conditions . Experimental validation via X-ray crystallography (e.g., COD entry 7100476) confirms substitution patterns . Adjusting solvent polarity (e.g., using acetic acid) can further enhance para-selectivity .

Q. What experimental design considerations are critical for studying the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Substituent Effects : The nitro group activates the ring for NAS but the methoxymethyl group may sterically hinder access. Use bulky nucleophiles (e.g., tert-butylamine) to probe steric effects.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. How can contradictory data on the biological activity of nitroaromatic derivatives be systematically analyzed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing -NO₂ with -CN or -CF₃) to isolate electronic vs. steric contributions.

- Toxicity Profiling : Use in vitro assays (e.g., Ames test) to differentiate mutagenic effects of nitro groups from other functional groups .

- Computational Docking : Map interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to rationalize activity discrepancies .